1-Cyclopropyl-3-methoxy-1H-pyrazole-4-carboxylic acid
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Overview
Description
1-Cyclopropyl-3-methoxy-1H-pyrazole-4-carboxylic acid is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
The synthesis of 1-Cyclopropyl-3-methoxy-1H-pyrazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropyl hydrazine with methoxyacetic acid, followed by cyclization and subsequent carboxylation. Industrial production methods often employ optimized reaction conditions to ensure high yield and purity. These conditions may include the use of specific catalysts, temperature control, and solvent selection to facilitate the desired transformations .
Chemical Reactions Analysis
1-Cyclopropyl-3-methoxy-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions. Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures to achieve the desired products
Scientific Research Applications
1-Cyclopropyl-3-methoxy-1H-pyrazole-4-carboxylic acid has found applications in various scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are of interest in the development of new materials and catalysts.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions, providing insights into biological processes and potential therapeutic targets.
Medicine: Research has explored its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals, where its unique properties contribute to the efficacy and stability of the final products
Mechanism of Action
The mechanism by which 1-Cyclopropyl-3-methoxy-1H-pyrazole-4-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound binds and modulates their activity. The pathways involved often relate to the inhibition or activation of biochemical processes, leading to the observed biological effects. Detailed studies on the molecular interactions and binding affinities provide a deeper understanding of its mechanism of action .
Comparison with Similar Compounds
1-Cyclopropyl-3-methoxy-1H-pyrazole-4-carboxylic acid can be compared with other similar pyrazole derivatives, such as:
1-Methyl-3-methoxy-1H-pyrazole-4-carboxylic acid: Similar in structure but with a methyl group instead of a cyclopropyl group, leading to different reactivity and applications.
3,5-Dimethyl-1H-pyrazole-4-carboxylic acid:
1-Cyclopropyl-3-ethoxy-1H-pyrazole-4-carboxylic acid: The ethoxy group provides different steric and electronic effects compared to the methoxy group. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C8H10N2O3 |
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Molecular Weight |
182.18 g/mol |
IUPAC Name |
1-cyclopropyl-3-methoxypyrazole-4-carboxylic acid |
InChI |
InChI=1S/C8H10N2O3/c1-13-7-6(8(11)12)4-10(9-7)5-2-3-5/h4-5H,2-3H2,1H3,(H,11,12) |
InChI Key |
RSBLEGVNLAKVSC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NN(C=C1C(=O)O)C2CC2 |
Origin of Product |
United States |
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